![molecular formula C14H18ClN3 B2387357 ({1-[(2-chlorophényl)méthyl]-3,5-diméthyl-1H-pyrazol-4-yl}méthyl)(méthyl)amine CAS No. 956199-27-2](/img/structure/B2387357.png)
({1-[(2-chlorophényl)méthyl]-3,5-diméthyl-1H-pyrazol-4-yl}méthyl)(méthyl)amine
Vue d'ensemble
Description
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . At first, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ketamine, a similar compound, have been described in the Synthesis Analysis section .
Mécanisme D'action
CP 47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they trigger a cascade of signaling events that can have a wide range of effects on the body. CP 47,497 has been shown to activate these receptors more strongly than natural cannabinoids such as THC, which may contribute to its potent effects.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce pain, inflammation, and anxiety, as well as improve memory and cognitive function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP 47,497 is its potency, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency also means that it must be used with caution in laboratory experiments, as even small amounts can have strong effects. Additionally, its synthetic nature means that it may not accurately reflect the effects of natural cannabinoids in the body.
Orientations Futures
There are many potential future directions for research on CP 47,497. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain, multiple sclerosis, and other conditions. Another area of research could focus on the compound's effects on the endocannabinoid system and its role in regulating various physiological processes. Additionally, further studies may be needed to determine the safety and efficacy of CP 47,497 in humans, as well as its potential for abuse and addiction.
Applications De Recherche Scientifique
- Des études ont exploré l'efficacité antimicrobienne de composés apparentés contenant des motifs pyrazole et amine. L'investigation de l'activité antifongique de ce composé contre des souches comme Candida albicans et Rhizopus oryzae pourrait être précieuse .
Propriétés antifongiques et antimicrobiennes
Synthèse et réactivité hétérocyclique
Propriétés
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10-13(8-16-3)11(2)18(17-10)9-12-6-4-5-7-14(12)15/h4-7,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPJRZIZVBLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

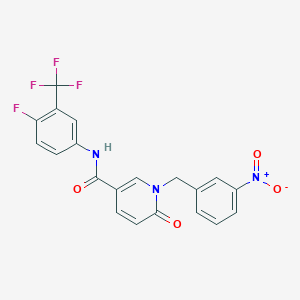
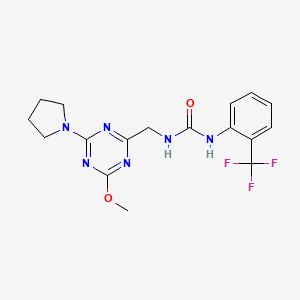
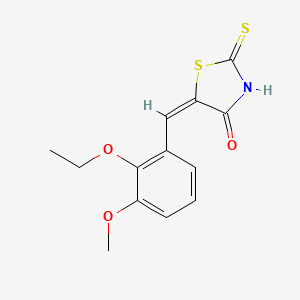
![6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2387281.png)
![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2387282.png)
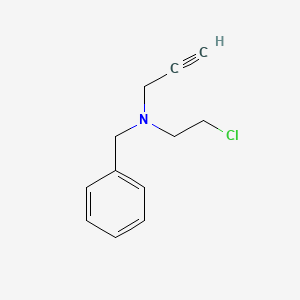
![1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387287.png)
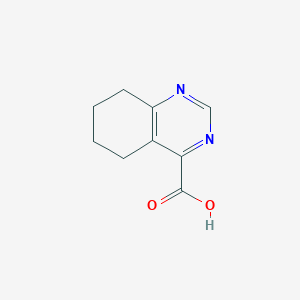


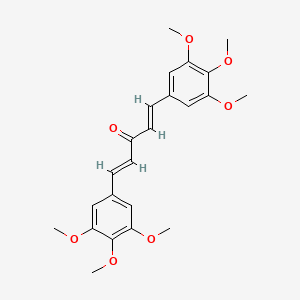
![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2387294.png)
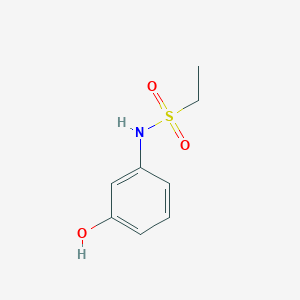
![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)